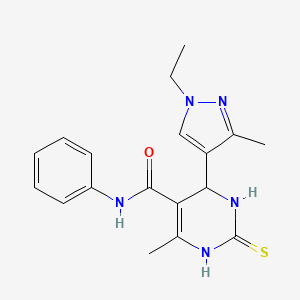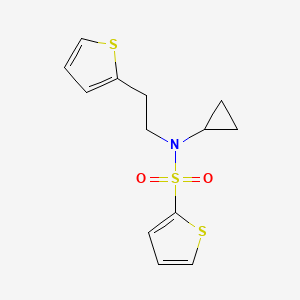![molecular formula C11H11F4NO3S B2361974 2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride CAS No. 2411302-67-3](/img/structure/B2361974.png)
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride typically involves the reaction of 2-(trifluoromethyl)aniline with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various sulfonamide and sulfonate derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-substituted sulfonyl fluorides and morpholine derivatives. Examples include:
- 2-(Trifluoromethyl)benzenesulfonyl fluoride
- 4-(Trifluoromethyl)phenylmorpholine
Uniqueness
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is unique due to its specific combination of the trifluoromethyl group, morpholine ring, and sulfonyl fluoride moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO3S/c12-11(13,14)9-4-2-1-3-8(9)10-7-16(5-6-19-10)20(15,17)18/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBWSPZMTYMUQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)F)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
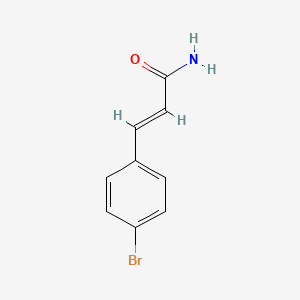
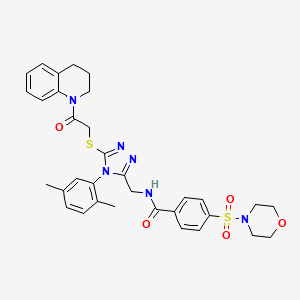
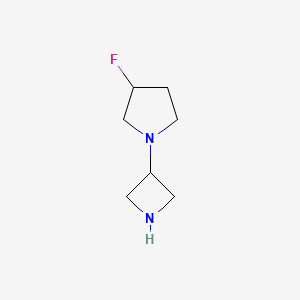
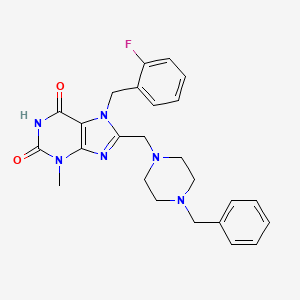
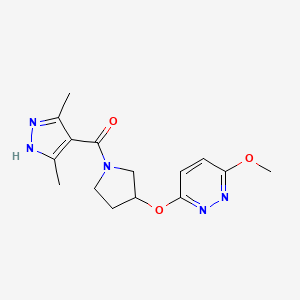
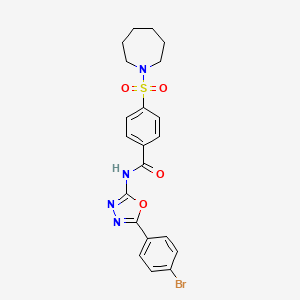
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)
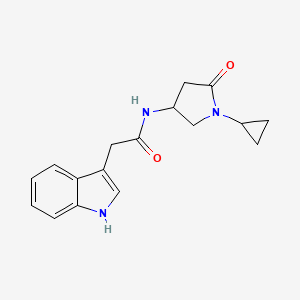
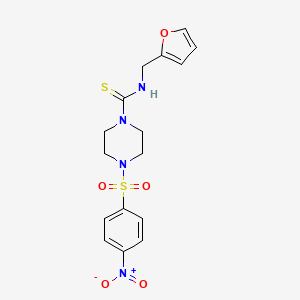
![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
